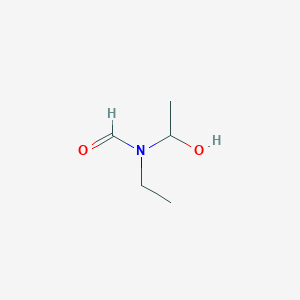

N-Ethyl-N-(1-hydroxyethyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N-ethyl-N-(1-hydroxyethyl)formamide |

InChI |

InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |

InChI Key |

IHYALPORFKQQIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N 1 Hydroxyethyl Formamide and Analogues

Established Synthetic Pathways

Amidification Reactions in N-Ethyl-N-(1-hydroxyethyl)formamide Synthesis

Amidification, the formation of an amide, is a fundamental process in the synthesis of this compound. This typically involves the reaction of an amine with a carboxylic acid or its derivative. One common approach is the direct amidation of palm oil with hydroxyethyl (B10761427) ethylenediamine, which has been shown to produce fatty acid N-(2-hydroxyethyl)aminoethylamides. researchgate.netresearchgate.net While not a direct synthesis of the target molecule, this illustrates the core amidification reaction.

Another relevant method involves the oxidative amidation of aldehydes. This can be achieved using various catalysts and oxidants. For instance, copper(I) iodide in combination with an N-heterocyclic carbene can catalyze the oxidative amidation of aldehydes with amines in the presence of tert-butyl hydroperoxide. organic-chemistry.org This method is notable for its use of economical and readily available reagents. organic-chemistry.org

The following table provides an overview of different amidation approaches:

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Direct Amidation | Palm Oil, Hydroxyethyl Ethylenediamine | None (thermal) | One-step process. researchgate.net |

| Oxidative Amidation | Aldehydes, Amines | Copper(I) iodide/N-heterocyclic carbene, tert-butyl hydroperoxide | Uses economical and abundant reagents. organic-chemistry.org |

| Oxidative Amidation | Aldehydes, Ammonium (B1175870) chloride/Amine hydrochlorides | Copper sulfate/Copper(I) oxide, aq. tert-butyl hydroperoxide | Operationally straightforward. organic-chemistry.org |

| Photoorganocatalytic Amidation | Aldehydes, Amines | Diisopropyl azodicarboxylate | Mild, one-pot, and environmentally friendly. organic-chemistry.org |

Formylation Strategies Leading to this compound

Formylation, the introduction of a formyl group (-CHO), is a key step in synthesizing this compound from its precursor, N-ethyl-N-(1-hydroxyethyl)amine. Various formylating agents and conditions can be employed.

A straightforward method involves the use of formic acid. For instance, N-formylation of anilines and primary amines can be achieved using formic acid under solvent-free conditions with a reusable ion exchange resin like Amberlite IR-120[H+]. nih.gov Microwave irradiation can significantly accelerate this reaction. nih.gov Another approach utilizes ethyl formate (B1220265) as the formylating agent, which upon heating with the amine, yields the corresponding formamide (B127407). researchgate.net

The table below summarizes different formylation strategies:

| Formylating Agent | Catalyst/Conditions | Substrates | Key Features |

| Formic Acid | Amberlite IR-120[H+], Microwave | Anilines, Primary amines | Solvent-free, reusable catalyst, rapid reaction. nih.gov |

| Ethyl Formate | Heating (60 °C) | Amines | Simple procedure, product used without further purification. researchgate.net |

| Formic Acid/Ethyl Formate | Catalyst and solvent-free | Amines | Environmentally benign. researchgate.net |

| Methanol | Ruthenium N-heterocyclic carbene catalyst | Amines | Catalytic oxidation of methanol. nih.gov |

| Methanol | Copper salts, Hydrogen peroxide | Primary and secondary amines | Room temperature reaction. nih.gov |

Reductive Amination Approaches for Precursor Synthesis

Reductive amination is a versatile method for synthesizing the precursor amine, N-ethyl-N-(1-hydroxyethyl)amine, by reacting a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This reaction, also known as reductive alkylation, effectively converts a carbonyl group to an amine. researchgate.net

A common strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the desired amine. masterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) and sodium cyanoborohydride are frequently used reducing agents for this transformation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is advantageous as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The following table details various reductive amination systems:

| Carbonyl Compound | Amine | Reducing Agent | Catalyst/Conditions | Key Features |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride | 2,2,2-Trifluoroethanol | Catalyst-free, reusable solvent. organic-chemistry.org |

| Aldehydes/Ketones | Amines | α-Picoline-borane | Acetic acid (cat.) | Can be performed in water or neat. organic-chemistry.org |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia (B1221849) borane | Trimethyl borate | Solvent-free. organic-chemistry.org |

| Aldehydes/Ketones | Amines | Phenylsilane | Copper catalyst | Uses formic acid as a C1 source for methylation. organic-chemistry.org |

| Alcohols/Aldehydes/Ketones | Ammonia | Nickel catalyst | Heterogeneous system | Nickel dehydrogenates the alcohol to a ketone. wikipedia.org |

Advanced and Sustainable Synthetic Innovations

Catalytic Systems for Enhanced Selectivity and Efficiency

Recent advancements in catalysis have led to more selective and efficient methods for synthesizing amides and their precursors. For example, iridium complexes have been developed as catalysts for the one-pot transfer hydrogenation reductive amination of aldehydes and ketones, using formic acid as a hydrogen source in an aqueous solution. researchgate.net This method offers an environmentally friendly route to a wide range of amines with excellent yields. researchgate.net

Manganese-catalyzed N-formylation of anilines using oxalic acid dihydrate as a carbon monoxide surrogate represents another significant advancement. researchgate.net This approach avoids the handling of hazardous CO gas and provides good to excellent yields of formanilides. researchgate.net

Principles of Green Chemistry in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact. Reductive amination itself is considered a green chemical process as it can often be performed catalytically in one-pot reactions under mild conditions. wikipedia.org

The use of biocatalysts, such as imine reductases, is being explored to achieve higher selectivity in the synthesis of chiral amines, which is particularly important in the pharmaceutical industry. wikipedia.org Furthermore, the development of solvent-free reaction conditions, as seen in some reductive amination and formylation methods, reduces waste and simplifies purification processes. researchgate.netorganic-chemistry.org The use of renewable resources, such as carbohydrates as a C1 synthon in N-formylation reactions, also aligns with the goals of green chemistry by avoiding toxic and costly reagents. organic-chemistry.org

Continuous Flow Methodologies and Process Intensification

The transition from traditional batch processing to continuous flow methodologies represents a significant leap in chemical synthesis, offering enhanced safety, consistency, and scalability. cetjournal.it Process intensification, a key concept in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org In the context of synthesizing this compound and its analogues, continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. researchgate.net

Continuous flow systems, such as microreactors or packed-bed reactors, enable rapid mixing and efficient heat transfer, which is particularly advantageous for exothermic reactions that can occur during the formation of amides. researchgate.netmdpi.com For the synthesis of N-alkyl-N-hydroxyalkylamides, a continuous flow setup would typically involve pumping a solution of the starting materials—an N-alkylethanolamine and a formylating agent—through a heated reaction coil or a column packed with a solid-supported catalyst. prolabas.com

The formylation of amines, a core reaction in producing formamides, has been successfully adapted to continuous flow conditions. nih.gov For instance, the use of catalytic systems in a continuous process can lead to high efficiency. While specific data for this compound is not extensively documented in public literature, analogous processes for similar compounds provide a framework for its potential continuous synthesis. The table below outlines a hypothetical continuous flow process for the synthesis of N-alkyl-N-hydroxyalkylamides based on established principles for related compounds.

| Parameter | Value/Condition | Rationale/Benefit |

|---|---|---|

| Reactor Type | Packed-Bed Reactor with Solid Catalyst | Facilitates catalyst recovery and reuse; enhances reaction rate. |

| Reactants | N-Ethylethanolamine, Ethyl Formate | Common starting materials for N-substituted formamides. |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile (B52724) | Good solubility for reactants and products. |

| Temperature | 60-100 °C | Optimizes reaction kinetics while minimizing side reactions. |

| Pressure | 1-5 bar | Maintains solvent in the liquid phase; enhances safety. |

| Residence Time | 5-20 minutes | Sufficient for high conversion in a continuous setup. vapourtec.com |

| Catalyst | Solid-supported base or enzyme | Increases reaction rate and selectivity. |

Process intensification can also be achieved by integrating reaction and separation steps. For example, a continuous flow reactor could be directly coupled with an in-line separation module to remove by-products or unreacted starting materials, thereby shifting the reaction equilibrium towards the product and simplifying downstream processing. aiche.org

Chromatographic and Crystallization Techniques for High-Purity Compound Isolation

Following synthesis, achieving high purity of this compound is paramount. A combination of chromatographic and crystallization techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of organic compounds. hplc.eunih.gov For the purification of polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. harvardapparatus.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the column, mobile phase composition, and gradient, it is possible to separate the target compound from impurities with very similar structures. hplc.eu

The table below details typical parameters for the preparative HPLC purification of polar amides, which would be applicable to this compound.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 or C8 derivatized silica (B1680970) | Provides a nonpolar stationary phase for reversed-phase separation. google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. google.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | Organic component of the mobile phase for eluting the compound. |

| Gradient | Linear gradient from low to high %B | Allows for the effective separation of compounds with varying polarities. |

| Flow Rate | 20-100 mL/min (Preparative Scale) | Appropriate for purifying larger quantities of the compound. |

| Detection | UV at 210-220 nm | The amide bond typically absorbs in this UV range. |

Crystallization is a crucial final step for obtaining highly pure solid compounds. The process relies on the principle that the target compound will have a lower solubility than the impurities in a given solvent system under specific conditions. For hydroxyalkylamides, a common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. epo.org The choice of solvent is critical; it should readily dissolve the compound when hot but have limited solvating power when cold.

A patent for the preparation of solid hydroxyalkylamides suggests that the addition of water to the reaction mixture can facilitate the solidification and purification of the product. epo.org For this compound, a protic solvent like ethanol (B145695) or isopropanol, or a mixture of solvents such as ethanol/acetone, could be effective for crystallization. The process would involve dissolving the crude material, potentially treating it with activated carbon to remove colored impurities, followed by slow cooling to allow for the formation of well-defined crystals. The purity of the final product can be assessed by techniques such as melting point determination and HPLC analysis.

Reaction Mechanisms and Chemical Reactivity of N Ethyl N 1 Hydroxyethyl Formamide

Reactivity at the Amide Functional Group

The amide functional group in N-Ethyl-N-(1-hydroxyethyl)formamide is a tertiary amide, characterized by a nitrogen atom bonded to the formyl group and two alkyl substituents (an ethyl group and a 1-hydroxyethyl group). This substitution pattern significantly influences its reactivity, particularly in comparison to primary and secondary amides.

Nucleophilic Acyl Substitution Mechanisms

The carbonyl carbon of the formamide (B127407) group is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is somewhat tempered by the electron-donating character of the nitrogen atom's lone pair, which participates in resonance with the carbonyl group. Nucleophilic acyl substitution is a principal reaction pathway for amides, proceeding through a tetrahedral intermediate.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group are crucial for the reaction to proceed. In the case of this compound, the leaving group would be the diethylamino moiety, which is a relatively poor leaving group, making tertiary amides less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides.

Table 1: General Steps in Nucleophilic Acyl Substitution of this compound

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The carbonyl group is reformed, and the leaving group (N-ethyl-N-(1-hydroxyethyl)amine anion) is expelled. | Substituted Product + Leaving Group |

Acid- and Base-Catalyzed Hydrolysis Pathways

The hydrolysis of this compound to formic acid and N-ethyl-N-(1-hydroxyethyl)amine can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. nih.govnih.gov This activation facilitates the attack by a weak nucleophile like water. The subsequent steps involve proton transfers and the elimination of the amine as its protonated form, which is a good leaving group. youtube.com The reaction is driven to completion because the final amine product is protonated, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.gov The expulsion of the N-ethyl-N-(1-hydroxyethyl)amide anion is the rate-determining step and is generally slow due to the poor leaving group ability of the amide anion. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion, forming a carboxylate salt. researchgate.net Vigorous conditions, such as high temperatures, are often required for the base-catalyzed hydrolysis of tertiary amides.

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Condition | Catalyst | Key Intermediate | Products | Reaction Rate |

| Acidic | H₃O⁺ | Protonated Carbonyl | Formic Acid + N-Ethyl-N-(1-hydroxyethyl)ammonium salt | Generally faster than base-catalyzed |

| Basic | OH⁻ | Tetrahedral Alkoxide | Formate (B1220265) Salt + N-Ethyl-N-(1-hydroxyethyl)amine | Generally slower, requires forcing conditions |

Transamidation and Amide Exchange Reactivity

Transamidation, the exchange of the amino group of an amide with another amine, is a challenging transformation for unactivated tertiary amides due to the stability of the C-N bond. However, this reaction can be achieved under specific conditions, often requiring metal catalysts or the use of highly reactive amines. organic-chemistry.org

The mechanism for metal-catalyzed transamidation often involves the coordination of the metal to the amide carbonyl, activating it towards nucleophilic attack by the incoming amine. organic-chemistry.org Alternatively, some methods proceed through the deprotonation of a primary or secondary amine, followed by nucleophilic attack on the amide. For tertiary amides like this compound, which lack an N-H proton, the reaction with another amine to exchange the amino group is generally difficult without a catalyst. organic-chemistry.org Recent advancements have shown that catalysts based on elements like zirconium and hafnium can facilitate the transamidation of tertiary amides with secondary amines at room temperature. nih.gov

Reactivity at the Hydroxyl Functional Group

The secondary hydroxyl group in this compound offers another site for chemical modification, allowing for reactions typical of secondary alcohols.

Esterification and Etherification Mechanisms

Esterification:

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. libretexts.orgnih.gov A more reactive approach involves the use of acid chlorides or anhydrides, which react readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. researchgate.netnih.gov

Etherification:

Etherification of the secondary alcohol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. libretexts.org Due to the presence of the amide functionality, the choice of base for deprotonation must be considered carefully to avoid unwanted reactions at the amide group.

Selective Oxidation and Reduction Reactions of the Alcohol Moiety

Selective Oxidation:

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, N-ethyl-N-acetylformamide. A variety of reagents can be employed for this transformation. Milder oxidizing agents are preferred to avoid potential oxidation of the formyl group or other side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-suited for the selective oxidation of secondary alcohols to ketones under mild conditions. pitt.educhemistrysteps.comlibretexts.orgsigmaaldrich.com These reagents are known for their high chemoselectivity. pitt.edu

Table 3: Common Reagents for Selective Oxidation of the Secondary Alcohol

| Reagent | Abbreviation | Conditions | Product |

| Pyridinium Chlorochromate | PCC | Anhydrous CH₂Cl₂ | N-Ethyl-N-acetylformamide |

| Dess-Martin Periodinane | DMP | CH₂Cl₂ | N-Ethyl-N-acetylformamide |

Selective Reduction:

While the hydroxyl group is already in a reduced state, the concept of selective reduction in this context would typically refer to the reduction of other functional groups in the presence of the alcohol. However, considering the reverse reaction of oxidation, the selective reduction of a potential ketone precursor (N-ethyl-N-acetylformamide) back to this compound is a relevant transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.com LiAlH₄ is a stronger reducing agent and can also be used, but NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, as it will not typically reduce the amide group under standard conditions. masterorganicchemistry.comyoutube.comwizeprep.comchemistrysteps.com

Dehydration and Elimination Reactions

The presence of a hydroxyl group on the ethyl substituent of the nitrogen atom makes this compound susceptible to dehydration and elimination reactions. Such reactions typically involve the removal of a water molecule to form an unsaturated product.

The most probable product of the dehydration of this compound is N-ethyl-N-vinylformamide, an enamide. Enamides are a class of compounds containing a nitrogen atom attached to a double bond and are valuable intermediates in organic synthesis. acs.orgnih.gov The formation of this product would proceed via the elimination of the hydroxyl group and a proton from the adjacent carbon atom.

The conditions for this dehydration can significantly influence the reaction mechanism. Acid-catalyzed dehydration would likely proceed through an E1 or E2 mechanism. In an E1 mechanism, the hydroxyl group is first protonated to form a good leaving group (water), which then departs to form a carbocation intermediate. A subsequent deprotonation of the adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) would yield the enamide. The E2 mechanism would involve a concerted process where a base removes a proton from the carbon adjacent to the alcohol, and the hydroxyl group leaves simultaneously. Hydrothermal conditions, using only water at high temperatures, can also facilitate alcohol dehydration, often favoring an E1 mechanism for secondary alcohols. acs.orgacs.org

Alternatively, base-catalyzed dehydration could occur, potentially through an E1cB (Elimination Unimolecular Conjugate Base) mechanism, especially if the α-proton is sufficiently acidic. However, given the structure, acid-catalyzed pathways are generally more common for simple alcohols.

Dehydration of formamides can also lead to the formation of isocyanides under specific conditions, for instance, using reagents like phosphorus oxychloride (POCl₃) and a base like pyridine. vedantu.comresearchgate.net In the case of this compound, this reaction would likely be more complex, with potential for reaction at the hydroxyl group as well.

Stereochemical Aspects of this compound Transformations

The carbon atom bonded to the hydroxyl group in this compound is a chiral center. This introduces stereochemical considerations into its reactions.

Reactions involving the chiral center of this compound can potentially proceed with diastereoselectivity or enantioselectivity. For instance, if a new stereocenter is created elsewhere in the molecule, the existing stereocenter can influence the stereochemical outcome, leading to a diastereomeric excess of one product over the other. This is known as internal asymmetric induction.

Enantioselective reactions could be achieved by using chiral reagents or catalysts. For example, an enantioselective acylation of the hydroxyl group could be performed using a chiral acylating agent or a non-chiral agent in the presence of a chiral catalyst. Similarly, if the starting material is a racemic mixture, a kinetic resolution could be performed where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.

The existing stereocenter in this compound can direct the stereochemistry of subsequent reactions at other positions in the molecule, a phenomenon known as chiral induction. chemrxiv.org For example, if the formyl proton were to be replaced with another substituent, the chiral center could influence the approach of the incoming reagent, leading to a preferred stereoisomer.

The effectiveness of chiral induction depends on the distance between the existing stereocenter and the reaction site, as well as the nature of the transition state. In cyclic systems, or through the formation of chelated intermediates, the influence of the chiral center can be more pronounced. chemrxiv.org For instance, a Lewis acid could coordinate to both the amide oxygen and the hydroxyl oxygen, creating a rigid chelated structure that would favor the approach of a reagent from one face of the molecule over the other. The study of chiral induction in similar systems, such as N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, has shown that axial chirality can be controlled and can influence biological activity. nih.gov

Fundamental Mechanistic Investigations and Kinetic Studies

To fully understand the reactivity of this compound, detailed mechanistic and kinetic studies would be necessary.

For the proposed dehydration reaction to form N-ethyl-N-vinylformamide, the elucidation of intermediates and transition states would be key to confirming the mechanism. If the reaction proceeds via an E1 mechanism, the key intermediate would be a secondary carbocation. This could potentially be detected spectroscopically under stable ion conditions or trapped with a suitable nucleophile. Computational chemistry could also be employed to model the structure and stability of this carbocation and the corresponding transition states for its formation and subsequent deprotonation.

For an E2 mechanism, there would be no discrete intermediate, but rather a single transition state where the C-H bond is breaking, the C=C bond is forming, and the C-O bond is breaking simultaneously. Isotope labeling studies, such as using a deuterated substrate, could help to probe the nature of this transition state. A significant kinetic isotope effect (KIE) would be expected if the C-H bond is being broken in the rate-determining step, which is characteristic of the E2 pathway. acs.orgnih.gov

Experimental kinetic studies would provide valuable insight into the reaction mechanism. By measuring the reaction rate at different initial concentrations of the reactants (this compound and any catalyst), the rate law for the reaction can be determined. For example, a rate law that is first order in the substrate and first order in the acid catalyst would be consistent with an A-2 (bimolecular acid-catalyzed) mechanism, which is a common pathway for alcohol dehydration.

By studying the effect of temperature on the reaction rate, the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined. These parameters provide further clues about the transition state. For instance, an E1 mechanism, which involves the formation of a more ordered transition state from two reactant molecules (the substrate and a proton), would be expected to have a negative entropy of activation. acs.org Conversely, an E2 mechanism might have a less negative or even positive entropy of activation.

Hypothetical Kinetic Data for Dehydration of this compound

| Proposed Mechanism | Expected Rate Law | Expected Sign of ΔS‡ | Effect of [H+] on Rate | Effect of Substrate Structure |

| E1 | Rate = k[Substrate][H+] | Negative | Linear Increase | Favored by more stable carbocation |

| E2 | Rate = k[Substrate][Base] | Slightly Negative to Positive | No direct dependence | Favored by strong, non-hindered base |

Spectroscopic and Advanced Structural Elucidation of N Ethyl N 1 Hydroxyethyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-Ethyl-N-(1-hydroxyethyl)formamide in solution. Due to the presence of stereocenters and restricted rotation around the amide bond, a full suite of 1D and 2D NMR experiments is essential for unambiguous signal assignment.

The structure of this compound contains several distinct proton and carbon environments. A standard ¹H NMR spectrum would show signals for the ethyl group, the hydroxyethyl (B10761427) group, and the formyl proton. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the potential for cis and trans isomers, which would double the number of observed signals, often with different intensities.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show a triplet and a quartet for the ethyl group (CH₃-CH₂-N), a doublet and a quartet for the hydroxyethyl group (CH₃-CH(OH)-N), and a singlet for the formyl proton (CHO). The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule.

2D NMR Techniques: To definitively assign these signals, several 2D NMR experiments are employed. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu It would show a clear correlation between the methyl triplet and the methylene (B1212753) quartet of the ethyl group, and between the methyl doublet and the methine quartet of the hydroxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). youtube.comyoutube.com It allows for the unambiguous assignment of each carbon signal based on the previously identified proton signals. Carbons without attached protons, like the carbonyl carbon, will not show a signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com It is crucial for piecing together the molecular backbone. For instance, correlations would be expected from the formyl proton to the carbonyl carbon and the adjacent carbons of the ethyl and hydroxyethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, providing information about the molecule's 3D structure and conformation. mdpi.com For example, NOESY can help distinguish between cis and trans amide isomers by showing correlations between the formyl proton and either the ethyl or hydroxyethyl substituent protons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations (from ¹H to ¹³C) |

| 1 (Formyl H) | ~8.0-8.2 (s) | - | - | C2, C3, C5 |

| 2 (Carbonyl C) | - | ~163-167 | - | - |

| 3 (N-CH₂) | ~3.3-3.5 (q) | ~40-45 | H4 | C2, C4 |

| 4 (CH₃-ethyl) | ~1.1-1.3 (t) | ~13-16 | H3 | C3 |

| 5 (N-CH) | ~4.0-4.5 (q) | ~55-60 | H6, OH | C2, C6 |

| 6 (CH₃-hydroxyethyl) | ~1.2-1.4 (d) | ~18-22 | H5 | C5 |

| 7 (OH) | Variable (br s) | - | H5 | C5, C6 |

Like other N,N-disubstituted amides, this compound is expected to exist as a mixture of two stable conformers (rotamers) at room temperature due to the high energy barrier to rotation around the C(O)-N bond. These are typically referred to as the E and Z isomers.

Variable Temperature (VT) NMR: At elevated temperatures, the rate of rotation around the amide bond increases, causing the distinct signals for the two rotamers to broaden and eventually coalesce into a single set of time-averaged signals. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated. Conversely, lowering the temperature slows the rotation, resulting in sharper signals for each individual conformer, allowing for their separate study. auremn.org.br

NOESY for Conformational Assignment: NOESY experiments are critical for assigning the specific E/Z configuration of the conformers. mdpi.com For one isomer, a spatial correlation (cross-peak) would be observed between the formyl proton (H1) and the protons of the N-ethyl group (H3). In the other isomer, the correlation would be between the formyl proton (H1) and the protons of the N-(1-hydroxyethyl) group (H5). This allows for the definitive assignment of each set of signals to a specific molecular conformation.

The restricted rotation around the amide C-N bond is a fundamental property stemming from the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the bond partial double-bond character. nih.govstackexchange.com This phenomenon is central to the structure of peptides and other amide-containing molecules.

The energy barrier to this rotation (ΔG‡) in simple formamides is typically in the range of 16-22 kcal/mol. nih.gov The specific value for this compound would be influenced by the steric and electronic nature of the ethyl and 1-hydroxyethyl substituents. Dynamic NMR (DNMR) studies, specifically lineshape analysis of the coalescing peaks in a VT-NMR experiment, provide the primary method for experimentally determining this rotational barrier. The barrier is an important parameter as it defines the rate of interconversion between the E and Z conformers at a given temperature. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and elemental formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the mass of a molecule with very high precision. For this compound (molecular formula C₅H₁₁NO₂), the calculated monoisotopic mass is 117.078978594 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem nih.gov |

| Calculated Monoisotopic Mass | 117.078978594 Da | PubChem nih.gov |

| Predicted [M+H]⁺ Adduct | 118.08626 m/z | PubChemLite uni.lu |

| Predicted [M+Na]⁺ Adduct | 140.06820 m/z | PubChemLite uni.lu |

In contrast to soft ionization methods, techniques like Electron Ionization (EI) impart significant energy to the molecule, causing it to fragment in predictable ways based on its structure. Analyzing these fragmentation patterns helps to confirm the arrangement of atoms.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to breaking. This could lead to the loss of an ethyl radical (•CH₂CH₃) or a 1-hydroxyethyl radical (•CH(OH)CH₃).

Cleavage adjacent to the hydroxyl group: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion is a common pathway for secondary alcohols.

Loss of neutral molecules: Elimination of water (H₂O) from the hydroxyethyl group or ethene (C₂H₄) via a McLafferty-type rearrangement involving the ethyl group are also plausible fragmentation routes.

To confirm these proposed pathways, isotopic labeling studies can be performed. For example, by synthesizing the compound with a deuterium (B1214612) atom in place of the hydroxyl proton (N-Ethyl-N-(1-hydroxyethyl-OD)formamide), any fragments resulting from the loss of water would show a mass shift of +1 amu (loss of HDO instead of H₂O), confirming the origin of the lost atoms.

Interactive Table 3: Proposed Mass Spectrometry Fragmentation for this compound (M⁺• = 117)

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 102 | [M - CH₃]⁺ | •CH₃ |

| 99 | [M - H₂O]⁺• | H₂O |

| 88 | [M - C₂H₅]⁺ | •C₂H₅ |

| 72 | [M - C₂H₅O]⁺ | •C₂H₅O |

| 44 | [C₂H₆N]⁺ | C₃H₅O• |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the intermolecular interactions within a molecule. For this compound, the vibrational spectrum is expected to be characterized by distinct modes associated with its amide, hydroxyl, and alkyl functionalities.

Characteristic Vibrational Modes and Functional Group Correlations

The primary vibrational modes of this compound can be predicted by analyzing its constituent functional groups. The formamide (B127407) group, with its carbonyl (C=O) and carbon-nitrogen (C-N) bonds, will give rise to prominent spectral features. The hydroxyl group (-OH) and the ethyl group (-CH2CH3) will also exhibit characteristic vibrations.

A table of predicted characteristic vibrational frequencies for this compound is presented below, based on typical ranges for these functional groups in related molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak to Medium |

| Alkyl (C-H) | C-H stretch | 3000 - 2850 | Medium to Strong | Strong |

| Amide (C=O) | C=O stretch (Amide I) | 1680 - 1630 | Strong | Medium |

| Amide (N-H) | N-H bend (Amide II) - Not applicable for this tertiary amide | - | - | - |

| Amide (C-N) | C-N stretch (Amide III) | 1400 - 1200 | Medium | Medium |

| Hydroxyl (-OH) | O-H bend | 1440 - 1395 | Medium, Broad | Weak |

| Alkyl (C-H) | C-H bend | 1470 - 1430 | Medium | Medium |

| Ethyl Group | CH₂ wag/twist, CH₃ rock | 1350 - 800 | Medium to Weak | Medium to Weak |

It is important to note that the tertiary nature of the amide in this compound means it will lack the characteristic N-H stretching and bending (Amide II) bands typically observed in primary and secondary amides. The exact positions of these bands can be influenced by the molecule's conformation and the extent of intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Analysis

The presence of both a hydroxyl group and a formamide carbonyl group makes this compound capable of participating in significant intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. PubChem computes a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 for this molecule. americanpharmaceuticalreview.com

These hydrogen bonding interactions are expected to have a notable effect on the vibrational spectrum:

O-H Stretching: In the gas phase or in a non-polar solvent, the O-H stretching vibration would appear as a sharp band around 3650-3580 cm⁻¹. However, in the condensed phase (liquid or solid), strong hydrogen bonding will cause this band to broaden significantly and shift to a lower frequency, typically in the 3500-3200 cm⁻¹ region.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened and elongated, resulting in a shift of the Amide I band to a lower wavenumber (a "red shift").

The formation of these hydrogen bonds can lead to the creation of dimers, oligomers, or more extended chain-like or network structures in the condensed phase, which would further influence the vibrational spectra.

X-ray Crystallography of Derivatives and Solid Forms (if applicable)

As of the latest available information, no public crystal structure data for this compound itself has been reported. However, should the compound be crystallized, X-ray crystallography would provide definitive information about its three-dimensional structure and intermolecular organization.

Single Crystal Structure Analysis and Absolute Configuration Determination

A single crystal X-ray diffraction analysis of this compound would determine precise bond lengths, bond angles, and torsion angles. This would allow for an unambiguous confirmation of its molecular conformation in the solid state.

Furthermore, the 1-hydroxyethyl group contains a chiral center at the carbon atom bonded to the hydroxyl group. A crystalline sample would likely exist as a racemic mixture of the (R) and (S) enantiomers. X-ray crystallography could elucidate the structure of the individual enantiomers if a chiral resolution is performed, or it could reveal how the two enantiomers pack together in a racemic crystal. The determination of the absolute configuration would require the use of anomalous dispersion effects, typically with a suitable internal reference or by crystallizing a derivative containing a heavy atom.

Supramolecular Assembly and Packing Motifs

In the solid state, the hydrogen bonding capabilities of this compound would be the dominant force directing its supramolecular assembly. Based on studies of related formamides and hydroxy-substituted compounds, several packing motifs could be anticipated:

Chain Formation: Molecules could link together via O-H···O=C hydrogen bonds, forming one-dimensional chains.

Dimerization: Centrosymmetric or non-centrosymmetric dimers could form through O-H···O(H) or O-H···O=C interactions.

Sheet or Network Structures: More complex hydrogen bonding schemes could lead to the formation of two-dimensional sheets or three-dimensional networks.

The specific arrangement would be a result of a delicate balance between the strongest hydrogen bonds, weaker van der Waals interactions, and the steric requirements of the ethyl group, all striving for the most efficient crystal packing.

Theoretical and Computational Chemistry Studies on N Ethyl N 1 Hydroxyethyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-Ethyl-N-(1-hydroxyethyl)formamide. These ab initio and density functional theory (DFT) methods allow for a detailed exploration of the molecule's behavior in the absence of solvent or matrix effects, providing a baseline for understanding its chemistry.

Electronic Structure, Bonding Analysis, and Charge Distribution

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the formamide (B127407) core, the N-ethyl substituent, and the N-(1-hydroxyethyl) substituent. The formamide group features a planar or near-planar arrangement of the O=C-N atoms due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance is a key feature of amides, resulting in a partial double bond character for the C-N bond and a barrier to rotation.

Computational methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze bonding and charge distribution. researchgate.net For formamide itself, studies have quantified the acid/base character and the changes in π-electron structure upon hydrogen bonding. researchgate.net In this compound, the ethyl and hydroxyethyl (B10761427) groups act as electron-donating groups, influencing the electron density on the nitrogen and, consequently, the properties of the amide bond. The hydroxyl group also introduces a site for both hydrogen bond donation and acceptance, significantly impacting the molecule's charge distribution and intermolecular interactions.

A typical DFT calculation would provide the Mulliken or NBO atomic charges, illustrating the charge distribution across the molecule. The oxygen atoms of the carbonyl and hydroxyl groups are expected to carry the most negative charge, while the carbonyl carbon and the hydroxyl hydrogen would be the most positive non-hydrogen and hydrogen atoms, respectively.

Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values typical of what would be obtained from a DFT/B3LYP calculation and are not from a specific published study on this exact molecule.)

| Property | Predicted Value | Description |

| Dipole Moment | ~3.5 - 4.5 D | Reflects the molecule's overall polarity, arising from the electronegative O and N atoms. |

| NBO Charge on C=O Oxygen | ~ -0.65 e | Indicates a high negative charge localization on the carbonyl oxygen. |

| NBO Charge on N Atom | ~ -0.50 e | Shows significant negative charge, modulated by resonance and attached alkyl groups. |

| NBO Charge on O-H Oxygen | ~ -0.75 e | Indicates a highly polarized O-H bond. |

| C-N Amide Bond Order | ~ 1.3 - 1.4 | Confirms the partial double bond character due to resonance. |

Conformational Potential Energy Surfaces and Global Minima Identification

The conformational flexibility of this compound arises from rotation around several single bonds: the C-N amide bond, the N-C(ethyl) bond, the N-C(hydroxyethyl) bond, and the C-O bond of the hydroxyethyl group. Theoretical studies on related molecules, such as N-ethyl,N-methylformamide, have shown the existence of stable syn and anti conformers with respect to the arrangement around the C-N amide bond. researchgate.net

To identify the global minimum energy structure, a systematic scan of the potential energy surface (PES) is performed. This involves calculating the energy of the molecule while systematically rotating key dihedral angles. The resulting low-energy conformers, or local minima, are then fully optimized to find their precise geometries and relative energies. For this compound, the global minimum is likely to be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen, forming a five- or six-membered ring structure.

Table 2: Illustrative Relative Energies of Plausible Conformers (Note: The energy differences are representative examples based on studies of similar amides and are used for illustrative purposes.)

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |

| Global Minimum | O=C-N-C(Et) ≈ 180, H-O-C-N ≈ 60 | 0.00 | Stabilized by an intramolecular H-bond (OH···O=C). |

| Conformer 2 | O=C-N-C(Et) ≈ 0 | ~ 1.5 - 2.5 | Syn arrangement of ethyl group, less stable due to steric hindrance. |

| Conformer 3 | O=C-N-C(Et) ≈ 180, H-O-C-N ≈ 180 | ~ 3.0 - 4.0 | Extended (non-H-bonded) structure. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. Predictions are performed on the optimized geometries of the most stable conformers. The final predicted spectrum is often a Boltzmann-averaged spectrum based on the relative energies of the conformers at a given temperature. Online tools are also available that use deep learning models trained on vast datasets to predict chemical shifts from a molecular structure. colostate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general chemical shift principles. The presence of conformers can lead to multiple or broadened signals.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H -C=O | 8.0 - 8.2 | - |

| C=O | - | 163 - 166 |

| N-CH ₂-CH₃ | 3.2 - 3.5 (multiplet) | 40 - 45 |

| N-CH₂-CH ₃ | 1.1 - 1.3 (triplet) | 12 - 15 |

| N-CH (OH)-CH₃ | 4.5 - 5.5 (multiplet) | 65 - 75 |

| N-CH(OH )-CH₃ | 3.5 - 5.0 (broad singlet) | - |

| N-CH(OH)-CH ₃ | 1.2 - 1.4 (doublet) | 18 - 22 |

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is crucial for interpreting infrared (IR) spectra. These calculations also serve to confirm that an optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method. Key predicted vibrational modes for this compound would include the C=O stretch, the O-H stretch (which would be broadened and shifted to lower frequency if intramolecularly hydrogen-bonded), C-N stretches, and various C-H bending and stretching modes.

Reaction Pathway Modeling

Computational modeling can map out the entire course of a chemical reaction, providing a detailed understanding of the mechanism and energetics. This is particularly useful for reactions that are difficult to study experimentally.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Calculations

To model a reaction, one must first identify the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. mdpi.com The TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.deq-chem.com The IRC is the minimum energy path in mass-weighted coordinates that connects the transition state to the reactants and products. scm.comq-chem.com By following this path downhill from the TS in both forward and reverse directions, one can confirm that the located TS indeed connects the desired reactants and products. This process provides a detailed picture of the geometric changes the molecule undergoes during the reaction. scm.com For example, one could model the formation of this compound from N-ethylformamide and acetaldehyde (B116499), tracking the C-C bond formation and proton transfer steps.

Energetic Profiles and Reaction Thermodynamics

The IRC calculation generates an energetic profile of the reaction pathway, plotting the energy as a function of the reaction coordinate. mdpi.com From this profile, key thermodynamic and kinetic parameters can be extracted.

Table 4: Illustrative Energetic Profile for a Hypothetical Reaction (Reaction: N-ethylformamide + acetaldehyde → this compound) (Note: These values are purely illustrative for demonstrating the output of a reaction pathway calculation.)

| Parameter | Description | Illustrative Energy (kcal/mol) |

| E(Reactants) | Energy of separated N-ethylformamide and acetaldehyde. | 0.0 (Reference) |

| E(Transition State) | Energy of the transition state for C-C bond formation. | +15.2 |

| E(Product) | Energy of this compound. | -5.8 |

| Activation Energy (Eₐ) | E(Transition State) - E(Reactants) | 15.2 |

| Enthalpy of Reaction (ΔH_rxn) | E(Product) - E(Reactants) | -5.8 |

These computational studies provide a comprehensive, atomistic-level understanding of this compound, from its stable structures and electronic properties to its potential reactivity, complementing and guiding experimental investigations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, thermodynamic properties, and intermolecular interactions that are often difficult to probe experimentally. For a flexible molecule like this compound, MD simulations can elucidate how it behaves in different chemical environments, particularly in the liquid state.

The three-dimensional structure, or conformation, of this compound is not static. Rotation around its single bonds gives rise to various conformers, and the relative stability of these conformers is highly dependent on the surrounding environment. The solvent plays a crucial role in determining the preferred molecular shape and, consequently, its reactivity.

The key conformational features of this molecule include the rotation around the C-N amide bond (leading to cis and trans isomers, also known as rotamers) and the orientation of the hydroxyethyl group relative to the formamide plane. The interplay between intramolecular and intermolecular forces, mediated by the solvent, governs the conformational equilibrium.

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the molecule's polar functional groups—the hydroxyl (-OH) and amide (C=O)—can form strong hydrogen bonds with solvent molecules. Studies on similar amides show that hydrogen bonding between a protic solvent and the carbonyl oxygen increases the energy barrier for rotation around the C-N bond. nih.gov This effect arises because the hydrogen bond enhances the double-bond character of the C-N linkage, stabilizing the planar amide group and disfavoring the twisted transition state required for rotation. Consequently, the rate of interconversion between cis and trans rotamers would be slower. Furthermore, strong solvation of the hydroxyl and carbonyl groups would compete with the formation of any intramolecular hydrogen bonds, likely favoring more extended conformations where these polar groups are exposed to the solvent. nih.gov

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They would interact strongly with the hydroxyl proton and the large dipole moment of the amide group. While the C-N rotational barrier might not be as high as in protic solvents, the stabilization of the molecule's ground-state dipole would still significantly influence conformational preferences.

Nonpolar Solvents (e.g., Chloroform, Hexane): In a nonpolar environment, intermolecular hydrogen bonding with the solvent is weak or nonexistent. This condition is expected to favor conformations stabilized by intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl proton and the carbonyl oxygen, leading to a more compact, cyclic-like structure. This self-solvation stabilizes the molecule in an environment that cannot offer favorable polar interactions. The preference for such folded conformations in nonpolar solvents is a known phenomenon for molecules containing both hydrogen bond donor and acceptor sites. researchgate.net

The following table illustrates the expected shift in conformational populations based on solvent polarity.

| Solvent Type | Dominant Interactions | Expected Favored Conformation | C-N Rotational Barrier |

| Polar Protic | Intermolecular H-bonding | Extended | High |

| Polar Aprotic | Dipole-Dipole | Extended | Moderate |

| Nonpolar | Intramolecular H-bonding | Folded/Compact | Low |

This table presents hypothetical data based on established principles of solvent effects on amides.

In a pure liquid or solid state, this compound molecules interact with each other through a combination of forces that dictate the material's bulk properties. MD simulations of liquid amides have shown that hydrogen bonding and electrostatic interactions are paramount. acs.org

Hydrogen Bonding: This is the most significant cohesive force in condensed-phase this compound. The hydroxyl group serves as an effective hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The hydroxyl oxygen can also function as a hydrogen bond acceptor. This dual functionality allows for the formation of extensive and robust three-dimensional hydrogen-bonded networks. Molecules are expected to form chains and more complex clusters, with the O-H···O=C interaction being a primary structural motif, analogous to the interactions seen in other liquid amides and alcohols. nih.govlibretexts.org

Van der Waals Forces: Weaker London dispersion forces also exist, arising from transient fluctuations in electron density across the entire molecule, including the nonpolar ethyl group and hydrocarbon backbone. While individually weaker than hydrogen bonds or dipole-dipole forces, their cumulative effect is an important component of the total intermolecular cohesion.

The table below summarizes the key intermolecular interactions expected in the condensed phase of this compound.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Relative Strength |

| Hydrogen Bond | Hydroxyl Group (-OH) | Carbonyl Oxygen (C=O) | Strong |

| Hydrogen Bond | Hydroxyl Group (-OH) | Hydroxyl Oxygen (-OH) | Moderate |

| Dipole-Dipole | Amide Group Dipole | Amide Group Dipole | Moderate |

| Dispersion | Entire Molecule | Entire Molecule | Weak |

This table provides a qualitative summary of expected intermolecular forces based on the molecule's functional groups.

Applications of N Ethyl N 1 Hydroxyethyl Formamide in Specialized Organic Syntheses

Role as a Key Chemical Building Block or Intermediate

N-Ethyl-N-(1-hydroxyethyl)formamide possesses two reactive functional groups: a secondary alcohol and a formamide (B127407). This bifunctionality makes it a promising precursor for a variety of more complex molecules.

Precursor in the Synthesis of N-Substituted Heterocyclic Compounds

The structure of this compound contains the core elements necessary for the formation of various N-substituted heterocyclic systems. The presence of a nitrogen atom, an ethyl group, and a hydroxyethyl (B10761427) moiety provides a scaffold that can be elaborated into cyclic structures. While direct examples are scarce, the analogous N-(α-hydroxyethyl)formamide is a known intermediate in the production of N-vinylformamide, a key monomer for polymerization. It is plausible that this compound could undergo similar dehydration reactions to yield N-ethyl-N-vinylformamide, a potential monomer for functional polymers.

Furthermore, the hydroxyl and formyl groups could participate in intramolecular cyclization reactions or in condensations with other bifunctional molecules to form heterocycles such as substituted oxazolidines or piperazines. The specific reaction conditions would dictate the resulting heterocyclic ring system.

Utility in the Formation of Advanced Amine and Alcohol Derivatives

The chemical reactivity of this compound allows for its conversion into a range of amine and alcohol derivatives.

Amine Derivatives: The formyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine, N-ethyl-1-aminoethanol. This resulting amino alcohol is a valuable building block in its own right. Additionally, the formamide can be reduced using standard reducing agents like lithium aluminum hydride to afford the tertiary amine, N-ethyl-N-(2-hydroxyethyl)ethylamine.

Alcohol Derivatives: The secondary hydroxyl group can undergo a variety of transformations common to alcohols. Esterification with acyl chlorides or anhydrides would yield the corresponding esters. Etherification, for instance, through a Williamson ether synthesis, would produce various ethers. Oxidation of the secondary alcohol would lead to the corresponding ketone, N-ethyl-N-formyl-1-amino-2-propanone. A patent for the production of the related N-(α-hydroxyethyl)formamide mentions its reaction with alcohols in the presence of an acid catalyst to form N-(α-alkoxyethyl)formamide. google.com This suggests that this compound could similarly be converted to N-ethyl-N-(1-alkoxyethyl)formamides.

Table 1: Potential Derivatives of this compound

| Starting Material | Reagent(s) | Product Class | Potential Specific Product |

| This compound | H₃O⁺ or OH⁻ | Secondary Amine | N-Ethyl-1-aminoethanol |

| This compound | LiAlH₄ | Tertiary Amine | N-Ethyl-N-(2-hydroxyethyl)ethylamine |

| This compound | RCOCl | Ester | N-Ethyl-N-(1-acetoxyethyl)formamide |

| This compound | NaH, R-Br | Ether | N-Ethyl-N-(1-alkoxyethyl)formamide |

| This compound | PCC or other oxidant | Ketone | N-Ethyl-N-formyl-1-amino-2-propanone |

Contributions to Stereoselective Synthetic Strategies

The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a potential candidate for use in stereoselective synthesis. If the compound can be prepared in an enantiomerically pure or enriched form, it could serve as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals or other fine chemicals.

For instance, the hydroxyl and amide functionalities could act as directing groups in subsequent stereoselective reactions on an adjacent part of the molecule. The stereochemistry of the starting material could influence the stereochemical outcome of these reactions, a process known as substrate-controlled stereoselection. However, there is currently no specific research available in the public domain detailing such applications for this particular compound.

Function as a Unique Solvent or Reaction Medium

The physical properties of this compound, such as its polarity and hydrogen bonding capability, suggest its potential use as a specialized solvent.

Influence on Reaction Selectivity, Rate, and Mechanism

Amide-based solvents like N,N-dimethylformamide (DMF) are well-known polar aprotic solvents that can significantly influence the outcome of organic reactions. whiterose.ac.uk this compound, containing both an amide and a hydroxyl group, would be classified as a polar protic solvent. Such solvents are capable of hydrogen bonding and can solvate both cations and anions effectively.

The presence of the hydroxyl group would allow it to act as a hydrogen bond donor, which can be particularly influential in reactions involving charged intermediates or transition states. This could lead to different reaction rates and selectivities compared to polar aprotic solvents. For example, in nucleophilic substitution reactions, a polar protic solvent can stabilize the leaving group and the carbocation intermediate in an SN1 reaction, while it can hinder the nucleophile in an SN2 reaction through hydrogen bonding.

Employment in Specific Organic Transformations Requiring Polar Aprotic Environments

While this compound is technically a protic solvent, its amide functionality provides a high degree of polarity, similar to polar aprotic solvents. This dual character could make it a unique reaction medium. In certain reactions, the high polarity might be the dominant factor required to dissolve reactants and facilitate the reaction, while the protic nature might play a secondary, yet potentially beneficial, role.

For reactions where a polar environment is crucial but the reactivity of a traditional polar aprotic solvent like DMF is undesirable, this compound could be an alternative. However, the reactivity of its own hydroxyl group would need to be considered, as it could potentially interfere with the desired chemical transformation.

Table 2: Comparison of Solvent Properties

| Solvent | Classification | Key Features |

| This compound | Polar Protic | High polarity, hydrogen bond donor and acceptor |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High polarity, hydrogen bond acceptor |

| Ethanol (B145695) | Polar Protic | Moderate polarity, hydrogen bond donor and acceptor |

Derivatization Strategies and Functional Group Interconversions

The presence of two distinct functional groups in this compound allows for a range of derivatization strategies. The hydroxyl group can undergo reactions typical of secondary alcohols, while the formamide group, although generally stable, can be transformed under specific conditions. This dual reactivity makes it a versatile building block for creating more complex molecules.

While the formamide group is relatively unreactive, its modification or replacement can lead to the synthesis of other amide derivatives. These transformations often require conditions that can overcome the stability of the tertiary formamide.

One potential, though not widely documented, pathway for creating diverse amide derivatives involves the hydrolysis of the formyl group followed by acylation with a different acylating agent. This two-step process would first yield N-ethyl-1-aminoethanol, which could then be reacted with various acyl chlorides or anhydrides to produce a range of N-substituted amides.

Another theoretical approach is transamidation, where the formyl group is exchanged. However, such reactions are often not straightforward and require specific catalysts or forcing conditions.

Given the limited direct literature on the derivatization of the formamide moiety of this compound, a hypothetical reaction scheme for the synthesis of diverse amide derivatives is presented below. This is based on the initial hydrolysis of the formamide followed by re-acylation.

Hypothetical Synthesis of Amide Derivatives

| Product Amide | Acylating Agent | Hypothetical Conditions |

| N-Acetyl-N-ethyl-N-(1-hydroxyethyl)amine | Acetyl Chloride | Basic conditions, low temperature |

| N-Benzoyl-N-ethyl-N-(1-hydroxyethyl)amine | Benzoyl Chloride | Schotten-Baumann conditions |

| N-(tert-Butoxycarbonyl)-N-ethyl-N-(1-hydroxyethyl)amine | Di-tert-butyl dicarbonate | Mild basic conditions |

The hydroxyl group of this compound is a prime site for derivatization, allowing for the creation of more complex hydroxyethyl compounds. Standard reactions for secondary alcohols can be applied to introduce a variety of functional groups, thereby modifying the molecule's properties.

Esterification: The secondary alcohol can be readily esterified with a range of carboxylic acids, acyl chlorides, or anhydrides to produce the corresponding esters. These reactions can be catalyzed by acids or bases. This strategy allows for the introduction of diverse functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification: The formation of ethers is another common derivatization strategy. For example, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be employed to introduce various alkyl or aryl groups.

Oxidation: Oxidation of the secondary alcohol would lead to the corresponding ketone, N-ethyl-N-(1-oxoethyl)formamide. This transformation opens up further possibilities for derivatization through reactions at the newly formed carbonyl group.

The following table summarizes some plausible derivatization reactions at the hydroxyl group to form more complex hydroxyethyl compounds, based on general reactivity patterns of secondary alcohols.

Derivatization of the Hydroxyethyl Group

| Derivative | Reagent(s) | Reaction Type |

| N-Ethyl-N-(1-acetoxyethyl)formamide | Acetic Anhydride, Pyridine (B92270) | Esterification |

| N-Ethyl-N-(1-benzyloxyethyl)formamide | Benzyl Bromide, Sodium Hydride | Etherification |

| N-Ethyl-N-(1-oxoethyl)formamide | Pyridinium (B92312) Chlorochromate (PCC) | Oxidation |

This table presents potential transformations based on the known reactivity of secondary alcohols. Specific experimental data for these reactions on this compound is not extensively documented.

The derivatization of this compound at its hydroxyl group is a more direct and versatile approach to creating complex molecules compared to the modification of the more stable formamide moiety. These strategies underscore the potential utility of this compound as a building block in synthetic organic chemistry, even though its full range of applications is still being explored.

A comprehensive search for scientific literature regarding the degradation pathways and chemical stability of the specific compound this compound has revealed a significant lack of available data. While information exists for structurally related compounds, such as N-methylpyrrolidone (NMP), N-(α-hydroxyethyl)formamide, and various other formamide derivatives, dedicated studies on the hydrolytic, thermal, and photochemical degradation of this compound are not present in the public domain.

The initial search strategy was designed to locate detailed research findings on the specific degradation mechanisms, decomposition kinetics, and the influence of various factors such as pH, temperature, and catalysts on the stability of this compound. However, the search results did not yield any specific experimental or theoretical studies that would allow for a scientifically accurate and thorough discussion of the topics outlined in the user's request.

Therefore, it is not possible to provide a detailed article on the degradation pathways of this compound that adheres to the requested structure and content inclusions. The absence of research on this particular compound prevents a factual and evidence-based discussion of its chemical stability under different conditions. Any attempt to extrapolate from related compounds would not meet the standard of scientific accuracy and would violate the strict focus on the specified chemical entity.

Further research would be required to be conducted by the scientific community to elucidate the degradation pathways of this compound before a comprehensive article on this topic can be written.

Degradation Pathways and Chemical Stability of N Ethyl N 1 Hydroxyethyl Formamide

Photochemical Degradation Pathways

Wavelength-Dependent Photolysis and Quantum Yields

The photolytic stability of a molecule is dependent on its ability to absorb light at specific wavelengths and the efficiency (quantum yield) with which this absorbed energy leads to chemical decomposition. The formamide (B127407) group and the n-alkyl substituents are the primary chromophores in N-Ethyl-N-(1-hydroxyethyl)formamide that would be susceptible to UV radiation.

Currently, specific data on the wavelength-dependent photolysis and quantum yields for this compound are not available in published literature. However, studies on related simple amides, such as N-methylformamide and N,N-dimethylformamide, provide insights into potential photochemical behaviors. Research on the photolysis of formamides and acetamides has been conducted, often revealing complex decomposition pathways. acs.org For instance, the UV photolysis of N-methyleneformamide, a related acylimine, has been shown to result in fragmentation into smaller molecules like formaldehyde, hydrogen cyanide (HCN), and carbon monoxide (CO).

Based on the general principles of photochemistry, it can be postulated that the photolysis of this compound would likely be initiated by the absorption of UV light, leading to the excitation of the molecule. The decay from this excited state could result in the cleavage of the weakest bonds within the molecule.

Elucidation of Photodegradation Products and Mechanisms

In the absence of direct experimental evidence, the photodegradation products of this compound can be hypothesized based on the known photochemistry of amides and alcohols. The primary photochemical processes are likely to involve the cleavage of the C-N bonds or the bonds adjacent to the carbonyl group and the hydroxyl group.

Hypothetical Photodegradation Pathways:

N-C Bond Cleavage: The bond between the nitrogen and the ethyl group or the 1-hydroxyethyl group could undergo homolytic cleavage upon UV irradiation. This would generate radical species that could subsequently react to form various secondary products.

Formyl Group Fragmentation: The C-N bond of the formamide group could break, leading to the formation of an N-ethyl-N-(1-hydroxyethyl)aminyl radical and a formyl radical. The formyl radical is unstable and can decompose further.

Dehydration/Rearrangement: The presence of the hydroxyethyl (B10761427) group introduces the possibility of photochemical dehydration or rearrangement reactions.

Below is a table of hypothetical photodegradation products. It is important to note that these are inferred and await experimental verification.

| Hypothetical Product Name | Molecular Formula | Plausible Formation Pathway |

| N-Ethylformamide | C₃H₇NO | Cleavage of the N-C(hydroxyethyl) bond followed by hydrogen abstraction. |

| N-(1-Hydroxyethyl)formamide | C₃H₇NO₂ | Cleavage of the N-C(ethyl) bond followed by hydrogen abstraction. |

| Acetaldehyde (B116499) | C₂H₄O | Fragmentation of the 1-hydroxyethyl moiety. |

| N-Ethylamine | C₂H₇N | Cleavage of the formyl C-N bond and subsequent reactions. |

| Formaldehyde | CH₂O | Fragmentation following C-N bond cleavage, analogous to N-methyleneformamide photolysis. |

| Hydrogen Cyanide | CHN | Further fragmentation of the formamide moiety. |

This table presents hypothetical photodegradation products based on the chemical structure of this compound and known photochemical reactions of related compounds. Direct experimental data is currently unavailable.

Oxidative Degradation Mechanisms

The oxidative degradation of this compound would primarily involve the two functional groups susceptible to oxidation: the secondary alcohol and the tertiary amide.

Autoxidation Processes and Reactive Oxygen Species Interactions

Autoxidation involves the reaction of organic compounds with atmospheric oxygen. This process is often slow under ambient conditions but can be accelerated by heat, light, or the presence of initiators. For this compound, autoxidation would likely be initiated by the abstraction of a hydrogen atom to form a radical. The most susceptible sites for hydrogen abstraction are the carbon atom bearing the hydroxyl group and the carbon atoms alpha to the nitrogen atom.

Interaction with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a key degradation pathway in atmospheric and biological systems. The reaction of OH radicals with amides like N,N-dimethylformamide has been studied and shown to proceed via hydrogen abstraction from the N-alkyl groups. researchgate.net

Postulated Autoxidation/ROS Interaction Mechanism:

Hydrogen Abstraction: A radical initiator or ROS abstracts a hydrogen atom from either the 1-hydroxyethyl group or the ethyl group.

Peroxy Radical Formation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical.

Propagation: The peroxy radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

Termination/Decomposition: The hydroperoxides are unstable and can decompose to form a variety of oxidation products, including ketones, aldehydes, and smaller amides.

Reactivity with Common Oxidizing Agents

The secondary alcohol group in this compound is expected to be readily oxidized by common oxidizing agents. libretexts.orgwikipedia.org The product of this oxidation would be a ketone. Tertiary amides are generally more resistant to oxidation than primary and secondary amides, but under strong oxidizing conditions, degradation can occur. oup.com

Oxidation of the Secondary Alcohol:

The oxidation of the secondary alcohol to a ketone is a well-established chemical transformation. libretexts.orgmasterorganicchemistry.com

Reaction: this compound + [O] → N-Ethyl-N-(1-oxoethyl)formamide (an N-acylated amide) + H₂O

Oxidative Cleavage of N-Alkyl Groups:

Strong oxidizing agents can lead to the cleavage of the N-alkyl groups. This often proceeds through the formation of an unstable intermediate that decomposes. The oxidation of tertiary amines can lead to the formation of amides and other degradation products. rsc.org

The following table summarizes the expected products from the reaction of this compound with common oxidizing agents.

| Oxidizing Agent | Expected Major Product(s) | Plausible Reaction Pathway |

| Mild Oxidants (e.g., PCC) | N-Ethyl-N-(1-oxoethyl)formamide | Selective oxidation of the secondary alcohol to a ketone. libretexts.org |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | N-Ethyl-N-(1-oxoethyl)formamide, N-Ethylformamide, Acetic Acid, Formic Acid | Oxidation of the secondary alcohol and potential oxidative cleavage of the C-N bonds and the formyl group. libretexts.org |

This table is based on established reactivity of secondary alcohols and tertiary amides and serves as a predictive guide. The actual product distribution may vary depending on reaction conditions.

Advanced Analytical Techniques for N Ethyl N 1 Hydroxyethyl Formamide in Chemical Research

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like N-Ethyl-N-(1-hydroxyethyl)formamide, various chromatographic techniques are employed to assess its purity and to separate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis